2-((Dimethylcarbamoyl)methoxy)benzoic acid
Description
Contextual Significance of Benzoic Acid Derivatives in Organic Chemistry
Benzoic acid and its derivatives are a class of organic compounds that have played a pivotal role in the development of organic chemistry and continue to be of immense importance in a wide range of applications. First discovered in the 16th century, benzoic acid is the simplest aromatic carboxylic acid and serves as a precursor to a multitude of other organic substances. wikipedia.orgacs.orgnewworldencyclopedia.org Its derivatives are widely utilized as food preservatives, with their efficacy being dependent on the pH of the food. britannica.com
The versatility of the benzoic acid scaffold allows for a wide array of synthetic modifications, making it a valuable building block in the synthesis of more complex molecules. preprints.orgresearchgate.net For instance, ortho-substituted benzoic acids are of particular interest due to the potential for intramolecular interactions between the carboxylic acid group and the adjacent substituent, which can influence the molecule's chemical properties. mdpi.com The ability to introduce various functional groups onto the benzene (B151609) ring of benzoic acid has led to the development of a vast library of compounds with diverse biological activities and material properties.
Overview of Carbamate (B1207046) and Methoxy (B1213986) Functional Group Relevance in Synthetic Targets
The chemical structure of 2-((Dimethylcarbamoyl)methoxy)benzoic acid is distinguished by the presence of both a carbamate and a methoxy functional group, both of which are highly significant in the design of synthetic targets, particularly in medicinal chemistry.
The carbamate group is a key structural motif found in many approved drugs and prodrugs. biosynth.comscbt.com Its ability to act as a stable and effective protecting group for amines has made it an invaluable tool in peptide synthesis and other complex organic transformations. Furthermore, the carbamate functionality can participate in hydrogen bonding and can influence the conformational properties of a molecule, which can be crucial for its interaction with biological targets.
The methoxy group , on the other hand, is frequently incorporated into synthetic pharmaceuticals to enhance their physicochemical and pharmacokinetic properties. researchgate.net It can influence a molecule's solubility, metabolic stability, and binding affinity to target proteins. The strategic placement of methoxy groups on an aromatic ring can also direct further chemical modifications, making it a valuable functional group in multi-step synthetic sequences. google.comgoogle.com
Historical Development of Related Chemical Scaffolds
The historical development of chemical scaffolds related to this compound can be traced through the independent yet often intersecting histories of benzoic acid chemistry and the application of carbamate and ether linkages in organic synthesis.
The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride. wikipedia.orgnewworldencyclopedia.org Over time, this method was largely replaced by the catalytic oxidation of toluene, a more efficient and environmentally benign process. redox.com The exploration of ortho-substituted benzoic acids has been a continuous area of research, with early studies focusing on understanding the "ortho effect," a phenomenon where ortho-substituents can sterically and electronically influence the reactivity of the carboxylic acid group. khanacademy.org
The synthesis of ethers, including methoxy-substituted aromatics, has a long history, with the Williamson ether synthesis, developed in the 19th century, remaining a fundamental method. The development of methods for the selective functionalization of benzoic acids, including the introduction of ether linkages, has been a key area of advancement in organic synthesis.
The use of carbamates as protecting groups became prominent in the mid-20th century with the advent of solid-phase peptide synthesis. The development of various carbamate-based protecting groups with different deprotection conditions has been crucial for the synthesis of complex peptides and other nitrogen-containing compounds. The convergence of these synthetic strategies has enabled the creation of complex molecules that incorporate the benzoic acid, ether, and carbamate functionalities, although the specific history of the this compound scaffold is not well-documented.
Research Gaps and Future Perspectives for Comprehensive Chemical Exploration
Despite the well-established importance of its constituent functional groups, this compound itself has not been the subject of extensive research. A thorough search of the scientific literature reveals a significant gap in our understanding of this particular molecule's synthesis, properties, and potential applications.
Key Research Gaps:
Optimized Synthesis: While general methods for the synthesis of related compounds exist, a detailed and optimized synthetic route specifically for this compound has not been widely reported. prepchem.comnih.govresearchgate.net
Physicochemical Characterization: Comprehensive data on the physical and chemical properties of this compound, such as its pKa, solubility in various solvents, and crystallographic structure, are not readily available.
Biological Activity Screening: There is a lack of published studies investigating the potential biological activities of this compound. Given the prevalence of its functional groups in bioactive molecules, screening for activities such as antimicrobial, anti-inflammatory, or anticancer properties would be a logical next step. preprints.orgresearchgate.net
Application as a Synthetic Intermediate: The potential of this molecule as a building block for the synthesis of more complex and potentially valuable compounds remains unexplored.
Future Perspectives:
The unique combination of a carboxylic acid, an ether linkage, and a carbamate group within a single, relatively simple molecule makes this compound a promising candidate for future chemical exploration. Future research efforts could be directed towards:
Developing and reporting a robust and scalable synthesis of the compound.
Conducting a thorough characterization of its chemical and physical properties.
Performing a wide range of biological screenings to identify any potential therapeutic applications.
Investigating its utility as a versatile intermediate in the synthesis of novel chemical entities.
The exploration of such understudied compounds is crucial for the advancement of chemical science and the discovery of new molecules with valuable properties. The current lack of data on this compound represents a clear opportunity for new and impactful research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMWAUZDOJACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Dimethylcarbamoyl Methoxy Benzoic Acid
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 2-((Dimethylcarbamoyl)methoxy)benzoic acid, two primary disconnection strategies are considered, focusing on the key functional groups within the molecule.
Disconnection at the Ether Linkage
A logical retrosynthetic break is at the ether oxygen atom bonded to the benzene (B151609) ring. This C-O bond disconnection is a common strategy for ether synthesis. This approach suggests that the target molecule can be synthesized from a phenoxide and an alkyl halide.
This disconnection leads to two precursor synthons: a salicylate (B1505791) anion (or a protected derivative) and a halo-N,N-dimethylacetamide cation. The corresponding chemical equivalents for these synthons would be salicylic (B10762653) acid (or an ester thereof) and a 2-halo-N,N-dimethylacetamide, such as 2-chloro-N,N-dimethylacetamide. This strategy forms the basis of the widely used Williamson ether synthesis.
Disconnection at the Carbamoyl (B1232498) Moiety
An alternative retrosynthetic approach involves the disconnection of the amide bond within the dimethylcarbamoyl group. This C-N bond cleavage points to a synthesis route starting from a carboxylic acid and an amine.
This strategy suggests the formation of the target molecule from 2-(carboxymethoxy)benzoic acid and dimethylamine (B145610). This would typically involve the activation of the carboxylic acid group to facilitate amide bond formation.
Direct Synthesis Approaches
Based on the retrosynthetic strategies, direct synthesis of this compound can be pursued through either a concerted one-pot reaction or a more traditional multi-step sequence with the isolation of key intermediates.
One-Pot Reaction Sequences
While specific one-pot syntheses for this compound are not extensively documented in readily available literature, the principles of tandem reactions suggest a plausible approach. A one-pot synthesis could theoretically be designed by combining the etherification and amide formation steps. However, the differing reaction conditions required for these transformations present a significant challenge to achieving a high-yielding one-pot process.
Multi-Step Conversions and Intermediate Isolation
A more controlled and commonly employed method is a multi-step synthesis, which allows for the purification of intermediates and optimization of each reaction step. A primary example of this approach is the Williamson ether synthesis. whiterose.ac.ukvwr.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. vwr.com
In the context of synthesizing this compound, this would typically involve the reaction of a salicylic acid derivative with 2-chloro-N,N-dimethylacetamide. A strong base is required to deprotonate the phenolic hydroxyl group of the salicylic acid derivative, forming a phenoxide which then acts as the nucleophile.
Table 1: Key Reactants in the Williamson Ether Synthesis Approach
| Reactant | Role |
| Salicylic acid or its ester | Phenolic precursor |
| 2-chloro-N,N-dimethylacetamide | Alkylating agent |
| Base (e.g., NaOH, KOH, NaH) | Deprotonating agent |
| Solvent (e.g., DMF, DMSO, Acetonitrile) | Reaction medium |
The reaction is generally carried out at elevated temperatures to facilitate the SN2 reaction. whiterose.ac.uk The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions. Polar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. whiterose.ac.uk
Derivatization from Precursor Molecules
The synthesis of this compound can also be achieved by modifying a precursor molecule that already contains a significant portion of the target structure. A key precursor for this approach is salicylic acid.
The derivatization of salicylic acid would involve the selective alkylation of the phenolic hydroxyl group. This is the same core reaction as the Williamson ether synthesis but is viewed from the perspective of modifying a readily available starting material. The carboxylic acid group of salicylic acid may need to be protected (e.g., as an ester) prior to the alkylation step to prevent unwanted side reactions with the base or the alkylating agent. Following the etherification, the protecting group would be removed to yield the final benzoic acid.
Table 2: Potential Steps in a Derivatization Approach from Salicylic Acid
| Step | Reaction | Purpose |
| 1. Esterification | Protection of the carboxylic acid group | To prevent side reactions during etherification |
| 2. O-Alkylation | Reaction with 2-chloro-N,N-dimethylacetamide | To form the ether linkage |
| 3. Hydrolysis | Deprotection of the ester group | To regenerate the carboxylic acid |
This multi-step derivatization from salicylic acid offers a controlled and reliable route to this compound, leveraging a common and inexpensive starting material.
Introduction of the Dimethylcarbamoyl Moiety
The entire (dimethylcarbamoyl)methoxy side chain, -O-CH₂-C(=O)N(CH₃)₂, is typically introduced in a single step. This is accomplished by using an alkylating agent that already contains the complete dimethylcarbamoyl functional group. The most common and direct reagent for this purpose is 2-chloro-N,N-dimethylacetamide. merckmillipore.com This reagent provides the two-carbon spacer and the terminal N,N-dimethylamide group required for the final structure. The chlorine atom serves as a good leaving group, facilitating the nucleophilic substitution reaction at the alpha-carbon position.
Etherification Reactions for Methoxy (B1213986) Group Incorporation
The core reaction in the synthesis is the formation of the ether bond, a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a salicylate-derived phenoxide ion on the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.
The mechanism proceeds in two key stages:
Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of the salicylic acid derivative. This generates a highly nucleophilic phenoxide anion.
Nucleophilic Substitution: The resulting phenoxide anion attacks the carbon atom bearing the chlorine in 2-chloro-N,N-dimethylacetamide. This Sₙ2 reaction displaces the chloride ion and forms the desired aryl ether linkage, yielding the 2-((Dimethylcarbamoyl)methoxy)benzoate structure. If an ester of salicylic acid was used as the starting material, a final hydrolysis step would be required to convert the ester back to the carboxylic acid.
Catalytic Systems and Reagent Optimization
The efficiency and success of the synthesis hinge on the appropriate selection of catalysts, activating agents, and reaction conditions.
Transition Metal Catalysis in C-O and C-C Bond Formations
While the Williamson ether synthesis is the most direct route, alternative methods for forming aryl ether (C-O) bonds exist, often employing transition metal catalysis. For instance, the Ullmann condensation, which typically uses a copper catalyst, can be used to couple phenols with alkyl halides. While potentially effective, this method often requires higher temperatures and stoichiometric amounts of copper. More modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These methods offer high efficiency but involve more expensive and complex catalyst systems. For the synthesis of this compound, these transition metal-catalyzed routes are generally considered less conventional than the simpler and more cost-effective Williamson synthesis, but remain viable alternatives for specialized applications. researchgate.net
Organic Catalysis and Activators (e.g., Carbodiimides)
The key activators in the primary synthetic route are the bases used to facilitate the deprotonation of the salicylic acid derivative. The choice of base is critical for reaction efficiency, as it must be strong enough to generate the phenoxide nucleophile without causing unwanted side reactions, such as hydrolysis of the ester or amide groups.
Commonly Used Bases in Williamson Ether Synthesis:
| Base | Solvent(s) | Typical Temperature | Notes |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux | A moderately strong and inexpensive base, commonly used in industrial applications. |
| Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol | Room Temp. to Reflux | A strong, low-cost base. Care must be taken to avoid hydrolysis of ester groups. chemicalbook.com |
| Potassium tert-butoxide (t-BuOK) | THF, DMSO | Room Temperature | A very strong, non-nucleophilic base suitable for sterically hindered substrates. chemicalbook.com |
This table presents interactive data on common bases used for similar etherification reactions.
The term "activators" can also refer to reagents that facilitate other types of bond formation. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used as activators for forming amide or ester bonds by activating the carboxylic acid group. They are not, however, used for the etherification step central to this synthesis.
Green Chemistry Approaches and Solvent Selection
Modern synthetic chemistry emphasizes the use of environmentally benign practices. In the synthesis of this compound, green chemistry principles can be applied through careful solvent selection and the use of alternative reaction conditions.
The Williamson ether synthesis is often performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. nih.gov While effective at solvating the reactants, DMF and DMSO are under scrutiny for their environmental and health impacts. Acetone is considered a greener alternative.
Comparison of Common Solvents:
| Solvent | Green Chemistry Perspective |
|---|---|
| Dimethylformamide (DMF) | Effective solvent, but has reproductive toxicity concerns and is difficult to recycle. |
| Dimethyl Sulfoxide (DMSO) | High boiling point makes it difficult to remove; can be challenging to recycle. chemicalbook.com |
| Acetone | Lower toxicity, derived from renewable sources (cumene process), and more easily recycled. |
This table provides an interactive comparison of solvents from a green chemistry standpoint.
To improve the environmental profile, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can shuttle the phenoxide anion from an aqueous phase (where it can be generated with NaOH) into an organic phase containing the alkylating agent. This can eliminate the need for hazardous, anhydrous polar aprotic solvents, allowing the reaction to proceed in a biphasic system of water and a more environmentally friendly organic solvent.
Yield Optimization and Reaction Efficiency Studies
Detailed research findings, including data tables and specific studies focused on the yield optimization and reaction efficiency for the synthesis of this compound, are not available in the public domain based on the conducted search.
Effect of Base and Solvent: The choice of base and solvent is critical in the Williamson ether synthesis, which is a plausible route involving the reaction of a salt of salicylic acid with an N,N-dimethyl-2-chloroacetamide. A systematic study would compare different bases (e.g., sodium hydroxide, potassium carbonate, sodium hydride) in various solvents (e.g., acetone, DMF, DMSO, ethanol) to determine the combination that maximizes the yield by promoting the desired S\N2 reaction while minimizing side reactions. masterorganicchemistry.com
Temperature and Reaction Time: The reaction temperature and duration are crucial variables. Optimization studies would involve conducting the reaction at a range of temperatures for different lengths of time to identify the conditions that provide the highest yield in the shortest possible time, thereby improving reaction efficiency and throughput.
Molar Ratios of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the salicylic acid derivative to the alkylating agent (N,N-dimethyl-2-chloroacetamide), would be investigated. A series of experiments would determine the optimal ratio to ensure complete conversion of the limiting reagent without using an excessive, wasteful amount of the other, which could complicate purification and increase costs.
Catalyst Influence: The potential use of phase-transfer catalysts (PTCs) like quaternary ammonium salts could be explored to enhance the reaction rate and yield, especially in biphasic solvent systems. An optimization study would screen various PTCs and their concentrations to find the most effective catalytic conditions.
Without specific experimental data from dedicated studies on this compound, it is not possible to provide detailed research findings or data tables on its yield optimization. The information available for other substituted benzoic acids shows that yields can be significantly improved by carefully controlling these parameters, but these findings cannot be directly extrapolated to the target compound. google.comsemanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 2 Dimethylcarbamoyl Methoxy Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid group of 2-((dimethylcarbamoyl)methoxy)benzoic acid is amenable to standard derivatization reactions, including esterification and amidation.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ucla.edu The reaction is an equilibrium process, and yields can be maximized by removing water as it forms or by using the alcohol as the solvent. academicpublishers.orgusm.myresearchgate.netyoutube.com The reaction proceeds via nucleophilic acyl substitution, where the alcohol acts as the nucleophile. youtube.com
Amidation: Direct conversion of carboxylic acids to amides by reaction with an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction often requires high temperatures (above 100°C) to drive off water and shift the equilibrium toward the amide product. researchgate.netyoutube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or activating agents like thionyl chloride or titanium tetrachloride (TiCl₄) can be used. libretexts.orgnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under milder conditions. nih.govorganic-chemistry.org
Table 1: Common Reactions of the Carboxylic Acid Group
| Reaction Type | Typical Reagents | Product | General Conditions |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Heating, often with alcohol as solvent ucla.edu |
| Direct Amidation | Amine (e.g., Methylamine, Aniline) | Amide | High temperatures (>100°C) to remove water researchgate.net |
| Coupling Agent-Mediated Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | Milder conditions, room temperature possible libretexts.org |
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the fundamental mechanism governing the reactivity of the carboxylic acid and carbamate (B1207046) functional groups. This two-step process involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edupressbooks.pubuomustansiriyah.edu.iq
Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu⁻ or Nu-H) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate where the carbon is sp³ hybridized. vanderbilt.edupressbooks.pub
In the context of this compound:
For esterification , the alcohol is the nucleophile and water is the leaving group.
For amidation , the amine is the nucleophile and water is the leaving group.
For hydrolysis of the corresponding ester or amide derivatives, water or hydroxide (B78521) is the nucleophile, and an alcohol or amine is the leaving group, respectively. vanderbilt.edu
For carbamate hydrolysis , a hydroxide ion is the nucleophile, and the -OAr group is the leaving group.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid Chlorides > Anhydrides > Esters > Amides. vanderbilt.edu This order is determined by the stability of the leaving group; better leaving groups (weaker bases) lead to more reactive compounds.
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The outcome of such reactions on this compound is governed by the directing and activating/deactivating effects of the two existing substituents. chemistrytalk.org
-COOH (Carboxylic Acid group): This group is a deactivating, meta-director. wikipedia.orgorganicchemistrytutor.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position (C5). libretexts.org
-OCH₂CON(CH₃)₂ (Ether-carbamate side chain): This substituent's effect is more complex. The ether oxygen atom attached directly to the ring is an activating, ortho, para-director. organicchemistrytutor.compressbooks.pub It donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal due to electronegativity. masterorganicchemistry.com This donation increases the electron density at the ortho (C3) and para (C6) positions, making them more susceptible to electrophilic attack.
Table 2: Directing Effects of Substituents on the Benzoic Acid Ring
| Substituent | Position | Effect on Reactivity | Directing Influence | Primary Target Positions |
|---|---|---|---|---|
| -COOH | 1 | Deactivating | Meta-Director | 5 |
| -OCH₂R | 2 | Activating | Ortho, Para-Director | 3, 6 |
Thermal Degradation Pathways and By-product Analysis
When subjected to high temperatures, this compound is expected to decompose through pathways characteristic of both benzoic acids and carbamates.
Decarboxylation of the Benzoic Acid Moiety: A primary thermal degradation pathway for many aromatic carboxylic acids is decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). wikipedia.org The thermal stability of benzoic acid itself is quite high, but the presence of substituents can influence the temperature at which decarboxylation occurs. nist.govacs.org For instance, electron-donating groups like hydroxyls can promote decarboxylation, while the conditions required can range from 80-180°C in water to over 400°C under other conditions. nist.govgoogle.com This pathway would lead to the formation of ((dimethylcarbamoyl)methoxy)benzene.
Decomposition of the Carbamate Group: Carbamates can also degrade thermally. One common pathway is the cleavage of the carbamate linkage to form an isocyanate and an alcohol. However, for N,N-disubstituted carbamates, this pathway is less common. Instead, degradation may involve other fragmentation routes. For example, cleavage could occur at the ether linkage or involve fragmentation of the carbamoyl (B1232498) group itself, potentially leading to the formation of dimethylamine (B145610) and other by-products.
The specific by-products would depend on the atmosphere (inert vs. oxidative) and the precise temperature. A likely scenario involves initial decarboxylation, followed by the degradation of the remaining ether-carbamate structure at higher temperatures.
Photochemical Reactivity and Transformations
The photochemical behavior of this compound is influenced by its aromatic chromophore and the attached functional groups. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to several possible transformations.
Reactions involving the Benzoic Acid Ring: Aromatic carboxylic acids can undergo photoinduced decarboxylation, often through a radical mechanism, to generate aryl radicals. nih.gov These highly reactive intermediates can then participate in various subsequent reactions, such as hydrogen abstraction to form a reduced arene or coupling reactions.
Reactions involving the Carbamate Group: Aryl carbamates are known to undergo photochemical reactions, including photo-Fries rearrangements. rsc.orgrsc.org This type of reaction involves the cleavage of the O-carbonyl bond, followed by the rearrangement of the carbamoyl group to the ortho or para positions of the phenolic ring. In this specific molecule, the chromophore is the benzoic acid ring, and the carbamate is attached via an ether linkage, which may lead to more complex fragmentation pathways rather than a classic photo-Fries rearrangement. Cleavage of the ether C-O bond or the carbamate C-O or C-N bonds could generate various radical intermediates. researchgate.net
The presence of both moieties suggests that a complex mixture of photoproducts could be formed, likely resulting from radical-mediated decarboxylation and fragmentation of the side chain.
Redox Chemistry and Oxidation/Reduction Processes
The redox chemistry of this compound is centered on the potential for oxidation or reduction of its functional groups and aromatic ring.
Oxidation: The benzoic acid moiety is generally resistant to further oxidation under typical conditions, as the carboxyl carbon is already in a high oxidation state. The benzene ring itself is also stable to oxidation, except under harsh conditions that would likely destroy the entire molecule. The most susceptible sites for oxidation are the methyl groups on the nitrogen and the methylene (B1212753) carbon of the ether linkage. Strong oxidizing agents could potentially lead to the cleavage of the side chain. For example, strong oxidants like potassium permanganate (B83412) are used to oxidize alkyl side chains on benzene rings to carboxylic acids, but the ether linkage present here would likely be cleaved under such conditions. libretexts.orglibretexts.org
Reduction:
Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org
Carbamate Reduction: The carbamate group exhibits reactivity that is a hybrid of an ester and an amide. nih.gov Reduction of carbamates with powerful hydrides like LiAlH₄ can be complex. Depending on the exact structure and reaction conditions, cleavage can occur at the C-O bond (ester-like behavior) to yield an alcohol and an N-methylated amine, or the carbonyl group can be reduced to a methylene (CH₂) group (amide-like behavior), yielding a methyl ether and dimethylamine derivative. stackexchange.comreddit.com
Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni) under high pressure and temperature, though this is a very vigorous process.
The specific outcome of a reduction reaction would be highly dependent on the choice of reducing agent and the reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
Proton NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) in a ¹H NMR spectrum of 2-((Dimethylcarbamoyl)methoxy)benzoic acid would be assigned based on the functional groups present.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |
| Aromatic Protons (C₆H₄) | 6.9 - 8.1 | Multiplet | N/A |
| Methylene (B1212753) (-OCH₂-) | 4.8 | Singlet | N/A |
Due to restricted rotation around the amide C-N bond, the two methyl groups are often non-equivalent, leading to two distinct signals.
Carbon-13 (¹³C) NMR Spectral Analysis and Multiplicity
Carbon-13 NMR spectroscopy would identify all the unique carbon environments within the molecule. The multiplicity of each signal (quartet, triplet, doublet, or singlet) can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity (from DEPT) |
|---|---|---|
| Carboxylic acid (-COOH) | ~170 | Singlet |
| Amide Carbonyl (-CON) | ~168 | Singlet |
| Aromatic Carbon (C-O) | ~158 | Singlet |
| Aromatic Carbons (C-H) | 115 - 135 | Doublets |
| Aromatic Carbon (C-COOH) | ~125 | Singlet |
| Methylene (-OCH₂-) | ~68 | Triplet |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign adjacent protons, particularly within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the methylene protons to the methylene carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).
Hypothetical Vibrational Spectroscopy Data Table
| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Weak or not observed |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Medium |
| C=O (Amide) | Stretching | 1680 - 1630 | Medium |
| C=C (Aromatic) | Stretching | 1600, 1475 | Strong |
| C-O (Ether) | Stretching | 1250 - 1000 | Medium |
The broad O-H stretch in the IR spectrum is a characteristic feature of the hydrogen-bonded carboxylic acid dimer. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Molecular Weight: The molecular formula of this compound is C₁₁H₁₃NO₄, which corresponds to a monoisotopic mass of 223.0845 g/mol .
Expected Ions: In positive ESI-MS, the primary ion observed would be the protonated molecule at m/z 224.0918. In negative ESI-MS, the deprotonated molecule would be observed at m/z 222.0771.
Fragmentation Pattern Analysis:
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions would be performed to induce fragmentation and gain structural insights. While specific fragmentation data is unavailable, general fragmentation pathways for benzoic acid derivatives suggest that common losses would include:
Loss of H₂O (water)
Loss of CO₂ (carbon dioxide) from the carboxylic acid group.
Loss of the dimethylcarbamoyl group ((CH₃)₂NCO).
Cleavage of the ether bond.
Analysis of these fragment ions would allow for the confirmation of the different structural units within the molecule. For instance, in negative ion mode, a characteristic fragmentation of deprotonated benzoic acids is the loss of CO₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates volatile and thermally stable compounds, followed by their detection and identification based on their mass-to-charge ratio (m/z). For this compound, which may require derivatization to increase its volatility, GC-MS analysis would provide a characteristic retention time and a fragmentation pattern.
The mass spectrum is generated by electron ionization (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxyl group (as CO2) and cleavages at the ether linkage. For the target compound, expected fragments would correspond to the loss of the dimethylcarbamoyl group, the methoxybenzoic acid moiety, and other characteristic cleavages.
Table 1: Hypothetical Major Mass Fragments for this compound in GC-MS
| Fragment Structure | m/z (Proposed) | Description |
| [C₁₁H₁₃NO₄]⁺• | 223 | Molecular Ion (M⁺•) |
| [M - N(CH₃)₂]⁺ | 179 | Loss of dimethylamino group |
| [M - CON(CH₃)₂]⁺ | 151 | Cleavage of the amide bond |
| [C₇H₅O₂]⁺ | 121 | Benzoic acid fragment after ether cleavage |
| [C₆H₅]⁺ | 77 | Phenyl group |
Note: This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data is required for confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF), the exact mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) can be determined with high accuracy (typically within 5 ppm). This is a critical step in confirming the molecular formula, C₁₁H₁₃NO₄.
Table 2: HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | C₁₁H₁₄NO₄⁺ | 224.0917 | Data not available |
| [M+Na]⁺ | C₁₁H₁₃NNaO₄⁺ | 246.0737 | Data not available |
| [M-H]⁻ | C₁₁H₁₂NO₄⁻ | 222.0772 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characteristic of the chromophores present in the molecule. The benzoic acid moiety in this compound contains a benzene (B151609) ring conjugated with a carbonyl group, which is expected to result in strong absorption bands in the UV region.
Typically, substituted benzoic acids exhibit two main absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands (λ_max) are influenced by the nature and position of the substituents on the benzene ring. The ether and amide groups in the target compound would act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The spectrum would be sensitive to the solvent used and the pH of the solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound.
The analysis of the crystal structure reveals how individual molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers, a common motif in carboxylic acids. The amide group could also participate in hydrogen bonding. These interactions dictate the physical properties of the solid, such as melting point and solubility.
X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. This includes the relative orientation of the benzoic acid ring, the ether linkage, and the dimethylcarbamoyl group. The dihedral angles between the plane of the aromatic ring and the substituents would be precisely determined, offering insights into steric hindrance and electronic effects that influence the molecular shape.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical methods are employed to understand the electronic structure and geometry of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a popular computational method for predicting molecular structures and electronic properties. Using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms (geometry optimization). epstem.netsemanticscholar.org These calculations also yield fundamental electronic properties, including the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net For similar benzoic acid derivatives, DFT has been successfully used to determine optimized bond lengths, bond angles, and Mulliken charges, and to analyze vibrational spectra. epstem.netresearchgate.netiosrjournals.org
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally intensive techniques that provide high-accuracy calculations of molecular properties without reliance on empirical parameters. nih.govnih.gov These methods are often used as a benchmark for results obtained from DFT. For related compounds, ab initio calculations have been used to determine optimized geometries and to calculate vibrational frequencies, which can then be compared with experimental spectroscopic data. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer insights into the dynamic behavior of molecules and their interactions with the surrounding environment.
Conformational Space Exploration
The flexibility of the ether and amide linkages in 2-((Dimethylcarbamoyl)methoxy)benzoic acid allows for multiple spatial arrangements, or conformations. Conformational analysis is essential to identify the lowest energy (most stable) conformers. The potential energy surface (PES) can be scanned by systematically rotating the molecule's rotatable bonds to find energy minima. nih.gov Such studies are critical as the conformation can significantly influence the molecule's biological activity and physical properties.
Interaction Studies with Solvents and Other Molecules
Molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing a detailed view of its interactions with solvent molecules or biological targets. nih.govresearchgate.net By simulating the compound in a solvent like water or DMSO, researchers can study solvation effects and how the solvent influences the molecule's conformation and properties. vjst.vn The Polarizable Continuum Model (PCM) is another computational approach used to study the influence of solvents on molecular reactivity. researchgate.netsemanticscholar.org These interaction studies are fundamental for understanding the compound's behavior in a physiological environment.
Electronic Structure Analysis
While the direct application of these computational methods to this compound is not documented in the available literature, the established methodologies used for analogous structures provide a clear framework for any future theoretical investigations of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For molecules similar to benzoic acid, these orbitals are typically distributed across the aromatic ring and the carboxyl group. The HOMO is often concentrated on the benzene (B151609) ring, reflecting its electron-rich nature, whereas the LUMO may be localized more towards the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in predicting how the molecule will interact with other chemical species.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential on the molecule's surface.
Typically, regions with a negative electrostatic potential, shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atoms of the carboxyl and carbonyl groups due to their high electronegativity. Conversely, regions with a positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. These positive regions are generally found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. The MEP map provides a clear, visual representation of the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer, hyperconjugation, and delocalization of electron density. This method investigates the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In the context of this compound, NBO analysis can reveal significant intramolecular interactions. For instance, delocalization of lone pair electrons from the oxygen atoms into adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions) contributes to the stabilization of the molecule. This analysis can also quantify the charge distribution on individual atoms, offering a more refined picture than simple atomic charge models. The study of these donor-acceptor interactions is crucial for understanding the molecule's conformational stability and electronic properties.
Prediction and Interpretation of Spectroscopic Properties
Computational methods allow for the simulation of various types of spectra, which can then be compared with experimental data to confirm the molecular structure and interpret the vibrational and electronic transitions.
Simulated NMR, IR, and UV-Vis Spectra
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of molecules.
NMR Spectra: Computational models can calculate the chemical shifts of ¹H and ¹³C atoms. These theoretical shifts are valuable for assigning the peaks observed in experimental NMR spectra, aiding in the structural elucidation of the compound.
IR Spectra: The simulation of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of different functional groups within the molecule. For this compound, characteristic peaks would include the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide groups, and various C-H and C-C vibrations of the aromatic ring.
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to simulate UV-Vis spectra. This analysis predicts the electronic transitions between molecular orbitals, providing information about the wavelengths of maximum absorption (λmax). These transitions, typically π → π* and n → π*, are characteristic of the chromophores present in the molecule, such as the benzene ring and carbonyl groups.
Vibrational Energy Distribution Analysis (VEDA)
Vibrational Energy Distribution Analysis (VEDA) is employed to provide a detailed assignment of the vibrational modes calculated from theoretical methods. VEDA quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the peaks observed in the experimental IR and Raman spectra. For a complex molecule like this compound, VEDA can distinguish between overlapping vibrational modes and clarify the nature of complex vibrations involving multiple functional groups.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure and bulk properties of this compound are significantly influenced by intermolecular interactions, particularly hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). This functionality often leads to the formation of centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups.
Furthermore, the oxygen atom of the methoxy (B1213986) group and the carbonyl oxygen of the dimethylcarbamoyl group can also act as hydrogen bond acceptors. These additional acceptor sites can lead to the formation of more complex, three-dimensional hydrogen-bonded networks, connecting the primary dimeric units. The study of these networks is crucial for understanding the molecule's crystal packing, solubility, and melting point.
Development of Chemical Analogues and Structure Reactivity/property Relationship Studies
Systematic Substitution on the Benzoic Acid Ring
Common modifications involve the introduction of electron-donating groups (EDGs) such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br, -F) groups. The position of these substituents (ortho, meta, or para to the carboxylic acid or the ether linkage) further dictates their effect.
Key Research Findings:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, particularly in the para position to the carboxyl group, generally increases the acidity of the benzoic acid due to inductive and resonance effects. This can enhance the reactivity of the carboxyl group in nucleophilic substitution reactions.
Electron-Donating Groups (EDGs): Conversely, EDGs decrease the acidity of the benzoic acid. However, they can increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
Steric Effects: Substituents in the ortho position can introduce steric hindrance, which may affect the planarity of the molecule and the accessibility of the reactive centers. This steric strain can influence both reaction rates and equilibrium positions.
Illustrative Data on the Impact of Benzoic Acid Ring Substitution:
| Substituent (Position) | Electronic Effect | Predicted Impact on Acidity (pKa) | Predicted Impact on Electrophilic Aromatic Substitution Rate |
|---|---|---|---|
| -NO₂ (para) | Strongly Electron-Withdrawing | Decrease (more acidic) | Decrease |
| -Cl (meta) | Electron-Withdrawing (Inductive) | Decrease (more acidic) | Decrease |
| -CH₃ (para) | Electron-Donating | Increase (less acidic) | Increase |
| -OCH₃ (para) | Strongly Electron-Donating | Increase (less acidic) | Increase |
Modification of the Dimethylcarbamoyl Moiety
The dimethylcarbamoyl moiety, -C(=O)N(CH₃)₂, plays a crucial role in the molecule's polarity, hydrogen bonding capability, and metabolic stability. Modifications to this group can significantly alter these properties.
Strategies for Modification:
Alkyl Group Variation: Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) can modulate the lipophilicity and steric bulk of the molecule.
Cyclic Analogues: Incorporating the nitrogen atom into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can restrict the conformational flexibility of the carbamoyl (B1232498) group, which may lead to more specific interactions with biological targets or altered physical properties.
Amide Bond Replacement: Replacing the amide bond with other functional groups, such as an ester or a ketone, would fundamentally change the chemical nature of this part of the molecule, impacting its hydrogen bonding capacity and electronic properties.
Detailed Research Findings:
Studies on related compounds have shown that modifications to the N,N-dialkylcarbamoyl group can have a profound effect on the compound's biological activity and pharmacokinetic profile. For instance, increasing the size of the N-alkyl substituents can enhance lipophilicity, potentially leading to better membrane permeability but also increased metabolic susceptibility.
Variation of the Methoxy (B1213986) Linker
Approaches to Variation:
Chain Length: Extending the methylene (B1212753) chain (e.g., -O-(CH₂)n-) can alter the distance and spatial relationship between the two main functional parts of the molecule.
Introduction of Heteroatoms: Replacing the ether oxygen with a sulfur (thioether) or a nitrogen atom (amino) would introduce different electronic and bonding characteristics.
Branching: Introducing alkyl substituents on the methylene linker can create steric hindrance and influence the preferred conformation of the molecule.
The flexibility of this linker is a key factor in how the molecule can adapt its conformation to interact with its environment, including solvent molecules or biological receptors.
Synthesis of Chiral Analogues
While 2-((Dimethylcarbamoyl)methoxy)benzoic acid itself is achiral, the introduction of stereocenters can lead to the development of chiral analogues. Chirality can be introduced by modifying the methoxy linker, for example, by adding a substituent to the methylene group, creating a stereogenic center.
The synthesis of enantiomerically pure compounds would allow for the investigation of stereoselectivity in any observed biological activity or specific property. This is particularly important in pharmaceutical research, where different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. As of the current literature, specific studies on the synthesis of chiral analogues of this particular compound are not prevalent, but it represents a significant area for future research.
Elucidation of Structure-Reactivity Relationships
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the analogues with their reactivity in various chemical transformations. For this compound and its derivatives, this often involves studying the kinetics and thermodynamics of reactions involving the carboxylic acid group or the aromatic ring.
For example, the rate of esterification of the carboxylic acid can be correlated with the electronic nature of the substituents on the benzoic acid ring. Hammett plots are a common tool used in such studies to quantify the electronic effects of substituents on reaction rates and equilibrium constants.
Exploration of Structure-Property Relationships
Structure-property relationship (SPR) studies focus on how modifications to the molecular structure influence the physical and chemical properties of the compound.
Solubility: The aqueous solubility of benzoic acid derivatives is influenced by the interplay of the polar carboxylic acid and carbamoyl groups and the nonpolar aromatic ring and alkyl substituents. The introduction of polar groups or ionizable functions can increase water solubility, while increasing the size of nonpolar moieties generally decreases it.
Stability: The chemical stability of the ether and amide linkages can be affected by the electronic and steric environment. For instance, bulky groups near these linkages may provide steric protection against hydrolysis.
Non-linear Optics: Benzoic acid derivatives with donor-acceptor substituents can exhibit non-linear optical (NLO) properties. The carbamoyl and methoxy groups can act as donors, while the carboxylic acid and other introduced EWGs can act as acceptors, creating a push-pull system that can lead to a large molecular hyperpolarizability. The specific arrangement and nature of these groups are crucial for optimizing NLO responses.
Illustrative Data on Predicted Physicochemical Properties:
| Analogue Modification | Predicted Change in LogP (Lipophilicity) | Predicted Change in Aqueous Solubility | Potential for Enhanced NLO Properties |
|---|---|---|---|
| Addition of -OH to Benzoic Ring | Decrease | Increase | Moderate |
| Replacement of -N(CH₃)₂ with -N(C₂H₅)₂ | Increase | Decrease | Low |
| Extension of Methoxy Linker to -O-(CH₂)₂- | Increase | Decrease | Low |
| Introduction of -NO₂ on Benzoic Ring | Increase | Decrease | High |
Analytical Methodologies for Chemical Research and Quality Control
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For "2-((Dimethylcarbamoyl)methoxy)benzoic acid," both high-performance liquid chromatography and gas chromatography can be developed to suit specific analytical needs.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.
Method development for this compound involves the systematic optimization of several key parameters to achieve efficient separation from impurities and related substances. A typical approach would involve a C18 or similar stationary phase column. sielc.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) buffer or a dilute acid such as formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.govust.edu Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective elution of all components in a mixture. ekb.eg Detection is commonly performed using a UV detector, as the benzoic acid moiety contains a chromophore that absorbs UV light. ust.edu The selection of the detection wavelength is critical for achieving optimal sensitivity. Method validation is conducted according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.egpensoft.net
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.govekb.eg |
| Mobile Phase A | 0.1% Formic Acid in Water or Acetate Buffer | Controls pH and ensures ionization state. ust.edursc.org |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. ust.edursc.org |
| Elution Mode | Gradient | Provides optimal separation for compounds with varying polarities. ekb.eg |
| Flow Rate | 1.0 mL/min | Influences retention time and peak shape. nih.gov |
| Column Temp. | 30 °C | Ensures reproducible retention times. pensoft.net |
| Detector | UV Spectrophotometer | Quantifies the analyte based on UV absorbance. ust.edu |
| Wavelength | ~230-280 nm (scan required for optimum) | Wavelength of maximum absorbance for the analyte. ust.edu |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. pensoft.net |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, "this compound" is a polar, non-volatile carboxylic acid, making its direct analysis by GC challenging. researchgate.net The high polarity can lead to poor peak shape and strong adsorption onto the GC column. researchgate.net
To overcome this, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. researchgate.net Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. nih.govnist.gov Alternatively, esterification can be performed, for instance, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. researchgate.netgcms.cz
Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or TG-5MS). gcms.czlcms.cz A flame ionization detector (FID) can be used for quantification. psu.edu Method development would focus on optimizing the derivatization reaction conditions (reagent, temperature, time) and GC parameters (temperature program, carrier gas flow rate) to ensure complete derivatization and good chromatographic separation. nih.gov
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them ideal for complex sample matrices and trace-level analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis due to its exceptional sensitivity and specificity. nih.gov This technique is highly suitable for determining low levels of "this compound" in various matrices.
The method development begins with optimizing the HPLC separation, similar to the method described in 7.1.1, to ensure good chromatography and minimize matrix effects. researchgate.net The eluent from the HPLC is then introduced into a mass spectrometer. An electrospray ionization (ESI) source is typically used, and for a carboxylic acid, negative ion mode (ESI-) is often preferred as it readily forms the [M-H]⁻ ion. nih.govijsr.net
The core of the LC-MS/MS method is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ijsr.net In this mode, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic product ion for detection. researchgate.net This process (a precursor → product ion transition) is highly selective and significantly reduces background noise, enabling quantification at very low concentrations. nih.govresearchgate.net The method is validated for parameters like linearity, precision, accuracy, and stability. nih.govnih.gov
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UPLC/HPLC with C18 column | Chromatographic separation. rsc.org |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution and promotion of ionization. ijsr.net |
| Ion Source | Electrospray Ionization (ESI) | Generates gas-phase ions. nih.gov |
| Polarity | Negative Ion Mode | Efficiently forms the [M-H]⁻ precursor ion for the carboxylic acid. ijsr.net |
| MS Analyzer | Triple Quadrupole | Allows for MRM experiments. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. ijsr.net |
| Precursor Ion | m/z corresponding to [M-H]⁻ | Parent ion selected for fragmentation. |
| Product Ion | A specific, stable fragment ion | Daughter ion used for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. For "this compound," this technique is applied after the necessary derivatization step described in section 7.1.2. nih.govnih.gov
After the volatile derivative (e.g., the TMS ester) is separated on the GC column, it enters the MS ion source, which is typically electron ionization (EI). lcms.cz EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts like a molecular fingerprint, allowing for confident identification of the compound by comparing the obtained spectrum with a library of known spectra (e.g., NIST). nist.govnist.gov
For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where the detector only monitors a few characteristic ions of the target compound. gcms.cz This significantly increases sensitivity and selectivity compared to scanning the full mass range. GC-MS is therefore a powerful tool for both the identification and quantification of derivatized "this compound."
Spectroscopic Quantitation Methods (e.g., UV-Vis spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for the quantification of compounds that absorb light in the UV-Vis region. "this compound" possesses a benzene (B151609) ring, which is a strong chromophore, making it suitable for this type of analysis.
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
While simple and cost-effective, UV-Vis spectrophotometry lacks the selectivity of chromatographic methods. nih.gov Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. For this reason, its use is often limited to the analysis of relatively pure samples. In some cases, derivative spectrophotometry, which uses the first or higher-order derivative of the absorbance spectrum, can be employed to resolve overlapping spectral bands and improve selectivity in the presence of interfering substances. nih.gov
Method Validation for Purity, Content, and Stability Assessment
The validation of analytical methods is a critical component of quality control in chemical research and manufacturing. It ensures that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the compound this compound, a comprehensive validation process would be essential to guarantee the integrity of its purity, content, and stability assessments. The validation process is typically governed by guidelines from the International Council for Harmonisation (ICH).
A common and powerful technique for the analysis of non-volatile compounds like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The validation of an RP-HPLC method for this compound would involve a systematic evaluation of several key parameters to establish its performance characteristics.
Specificity and Selectivity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the method's response is solely due to the target compound and not influenced by other substances.
A key aspect of demonstrating specificity is through forced degradation studies. In these studies, the compound is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to separate the main compound from these degradation products. For instance, in a stability-indicating RP-HPLC method for a related compound, aceclofenac (B1665411), degradation was observed under hydrolytic (acidic, neutral, and alkaline) and photolytic stress, while it remained stable under oxidative and thermal stress. nih.gov The method was able to resolve the parent drug from its major degradation product, diclofenac, and other minor degradants. nih.gov
The selectivity of the method for this compound would be confirmed by obtaining a peak purity value greater than 99.9%, indicating a homogeneous peak and the absence of co-eluting substances.
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of this compound, a series of standard solutions of varying concentrations would be prepared and analyzed. The response (e.g., peak area in an HPLC chromatogram) would then be plotted against the concentration. A linear relationship is typically confirmed by a correlation coefficient (r²) value of ≥ 0.999. For analogous compounds, linearity has been established over concentration ranges such as 17-100 µg/mL and 160–240 μg/mL. nih.gov
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 20 | 251000 |
| 40 | 502500 |
| 60 | 753000 |
| 80 | 1005000 |
| 100 | 1256000 |
Linearity Data: Correlation Coefficient (r²): 0.9998
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure compound is added to a sample matrix (spiked samples) and the recovery percentage is calculated. For pharmaceutical analysis, recovery values are typically expected to be within 98-102%. For a related compound, aceclofenac, recovery was found to be in the range of 99.35% to 99.73%. rjptonline.org
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision of the method when conducted by the same analyst, on the same day, with the same equipment.
Intermediate Precision (Inter-day precision): The precision of the method when the analysis is conducted in the same laboratory but on different days, by different analysts, or with different equipment.
For both repeatability and intermediate precision, the RSD should typically be less than 2%.
| Parameter | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
|---|---|---|---|---|---|
| Accuracy & Precision | 80 | 79.5 | 99.38 | 0.85 | 1.25 |
| 100 | 100.2 | 100.20 | |||
| 120 | 119.4 | 99.50 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are often calculated based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For similar compounds, LOD and LOQ values for HPLC methods have been reported in the µg/mL range. For example, the LOD and LOQ for benzoic acid in one method were found to be 0.42 µg/mL and 1.14 µg/mL, respectively. thaiscience.info
| Parameter | Value (µg/mL) | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.5 | Based on Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | 1.5 | Based on Signal-to-Noise Ratio (10:1) |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an RP-HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature.
The method for this compound would be considered robust if the results remain consistent despite these small changes, with the RSD of the peak response remaining within acceptable limits (e.g., <2%). For instance, a study on aceclofenac showed that a ±2% change in the organic solvent composition of the mobile phase did not significantly affect the results, with an RSD of the peak response of 0.83%. pensoft.net
| Parameter Varied | Variation | Retention Time (min) | Peak Area RSD (%) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 5.8 | 0.95 |
| 1.1 | 5.2 | ||
| Mobile Phase pH | 2.8 | 5.4 | 0.78 |
| 3.2 | 5.6 |
Potential Applications in Advanced Chemical Systems and Materials Science
Role as a Chemical Precursor for Complex Organic Molecules
In the synthesis of complex organic molecules, the utility of a precursor is defined by its functional groups and the strategic disconnections it allows in retrosynthetic analysis. While specific examples of 2-((Dimethylcarbamoyl)methoxy)benzoic acid as a direct precursor in the total synthesis of complex natural products or pharmaceuticals are not prominently documented, its molecular architecture presents several possibilities. The carboxylic acid moiety is a versatile functional group that can participate in a wide array of chemical transformations, including esterification, amidation, and conversion to an acyl halide, which can then be used in Friedel-Crafts acylation reactions.
Design of Supramolecular Architectures and Hydrogen-Bonded Networks
The design of supramolecular architectures relies on non-covalent interactions, such as hydrogen bonding, to direct the assembly of molecules into well-defined, higher-order structures. The this compound molecule possesses both hydrogen bond donors (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid, the ether oxygen, and the carbonyl oxygen of the amide). This combination of functional groups makes it a candidate for the formation of intricate hydrogen-bonded networks.
In the solid state, it is plausible that this molecule could form dimeric structures through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. Furthermore, the amide and ether functionalities could participate in additional hydrogen bonding interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The specific arrangement of these functional groups on the benzene (B151609) ring will influence the directionality of these interactions and, consequently, the geometry of the resulting supramolecular assembly.
| Potential Hydrogen Bonding Interactions | Donor/Acceptor | Resulting Motif |
| Carboxylic acid - Carboxylic acid | Donor & Acceptor | Dimer |
| Carboxylic acid - Amide carbonyl | Donor & Acceptor | Chain/Sheet |
| Carboxylic acid - Ether oxygen | Donor & Acceptor | Chain/Sheet |
Potential in Polymer Chemistry and Advanced Materials (e.g., as a monomer or cross-linker)
In the realm of polymer chemistry, molecules with two or more reactive functional groups can serve as monomers for polymerization or as cross-linkers to modify the properties of existing polymers. With its single carboxylic acid group, this compound is not a traditional monomer for condensation polymerization, which typically requires two reactive sites. However, it could potentially be used as a chain terminator to control the molecular weight of a polymer.
If the aromatic ring were to be functionalized with another reactive group, for instance, a hydroxyl or an amino group, the resulting bifunctional molecule could then act as a monomer. The properties of the resulting polymer would be influenced by the rigid aromatic backbone and the pendant dimethylcarbamoyl)methoxy group.
As a cross-linking agent, the carboxylic acid could react with functional groups on polymer chains, such as hydroxyl or amine groups, to form covalent bonds between them. This process would lead to the formation of a three-dimensional polymer network, which could enhance the mechanical strength, thermal stability, and solvent resistance of the material.
Development of Chemical Sensors or Probes (excluding biological targets)
The development of chemical sensors and probes often involves designing molecules that can selectively interact with a target analyte, resulting in a measurable signal, such as a change in color or fluorescence. The functional groups present in this compound offer potential binding sites for various analytes. The carboxylic acid, for example, could interact with metal ions or basic organic molecules.
To function as a sensor, the molecule would likely need to be incorporated into a larger system, for example, by attaching a chromophore or a fluorophore. The binding of an analyte to the benzoic acid derivative could then induce a change in the electronic properties of the reporter group, leading to a detectable signal. The selectivity of such a sensor would be determined by the specific nature of the binding pocket created by the arrangement of the functional groups.
Utilization in Ligand Design for Coordination Chemistry
In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The design of new ligands is crucial for the development of novel catalysts, functional materials, and therapeutic agents. The this compound molecule has several potential coordination sites: the carboxylic acid group, the ether oxygen, and the amide carbonyl oxygen.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((Dimethylcarbamoyl)methoxy)benzoic acid, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling dimethylcarbamoyl chloride with a hydroxyl-substituted benzoic acid precursor. Key steps include:
- Base selection : Use triethylamine or sodium hydroxide to deprotonate the hydroxyl group and facilitate nucleophilic substitution .
- Reaction monitoring : Employ TLC and HPLC to track reaction progress and confirm intermediate formation, as demonstrated in analogous benzoic acid derivative syntheses .
- Purification : Column chromatography or recrystallization is recommended to isolate the final product, with solvent optimization (e.g., methanol/water mixtures) to enhance crystallinity .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Structural confirmation : Use H NMR to identify the dimethylcarbamoyl group (singlet at δ ~2.8–3.2 ppm for N-CH) and methoxy protons (δ ~3.8–4.2 ppm). MS (ESI+) should show a molecular ion peak matching the molecular weight (CHNO) .
- Purity assessment : HPLC with a C18 column and UV detection (λ = 254 nm) provides resolution for detecting impurities. Compare retention times with synthetic intermediates to identify unreacted starting materials .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Solvent selection : Use DMSO for initial stock solutions (≤10% v/v final concentration to avoid cellular toxicity).
- pH adjustment : The carboxylic acid group (pKa ~4.2) can be ionized in neutral or alkaline buffers (e.g., PBS pH 7.4) to enhance solubility .
- Surfactant addition : Non-ionic surfactants like Tween-80 (0.1% w/v) may stabilize the compound in biological media .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to assess specificity. For example, inconsistencies in IC values may arise from differential expression of target proteins .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects, as seen in studies of structurally related benzoic acid derivatives .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct target engagement from off-target effects .
Q. How does the dimethylcarbamoyl-methoxy substitution influence the compound’s structure-activity relationship (SAR) in enzyme inhibition?
- Methodological Answer :
- Comparative SAR : Synthesize analogs lacking the dimethylcarbamoyl group (e.g., 2-methoxybenzoic acid) and test against the same targets. For example, the dimethylcarbamoyl group may enhance binding affinity to serine hydrolases via hydrophobic interactions .
- Computational docking : Perform molecular dynamics simulations to map interactions between the dimethylcarbamoyl moiety and enzyme active sites (e.g., using AutoDock Vina) .
- Steric effects : Evaluate bulkier substituents (e.g., diethylcarbamoyl) to determine if steric hindrance reduces activity .
Q. What experimental approaches can elucidate the metabolic stability and pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor for glucuronidation or oxidation metabolites .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
- Pharmacokinetic modeling : Apply compartmental models to predict half-life and bioavailability based on clearance rates from hepatocyte assays .
Q. How can researchers mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
- Stabilization strategies : Store lyophilized powder at -20°C in amber vials. Avoid aqueous solutions unless buffered at pH 5–6, where the carboxylic acid group is protonated .
Q. What computational methods are suitable for predicting the toxicity profile of this compound?
- Methodological Answer :
- QSAR modeling : Use tools like Toxtree or ADMET Predictor to estimate hepatotoxicity and mutagenicity based on structural descriptors (e.g., logP, topological polar surface area) .
- Off-target screening : Perform reverse docking against known toxicological targets (e.g., hERG channel, cytochrome P450 isoforms) using SwissTargetPrediction .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 239.23 g/mol | |
| Key H NMR Signals | δ 2.85 (s, 6H, N-CH), δ 4.15 (s, 2H, OCH) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 MeOH:HO) | |
| Predicted logP | 1.85 (Schrödinger QikProp) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
